

A Comparative Guide to KRAS G12D Inhibitors: MRTX1133 vs. TSN1611

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Compound of Interest

Compound Name: KRAS G12D inhibitor 11

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two leading KRAS G12D inhibitors, MRTX1133 and TSN1611, based on available preclinical data. The content summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways and workflows.

The KRAS G12D mutation is a key driver in several difficult-to-treat cancers, most notably pancreatic ductal adenocarcinoma. The development of targeted inhibitors against this specific mutation represents a significant breakthrough in oncology. This guide focuses on a comparative analysis of MRTX1133, a clinical-stage inhibitor from Mirati Therapeutics, and TSN1611, a promising preclinical candidate developed by Taili Biotechnology. While information on "KRAS G12D inhibitor 11" (compound 52 from patent WO2021108683A1) is limited in the public domain, this comparison leverages the robust datasets available for MRTX1133 and TSN1611 to provide a valuable overview of the current landscape of potent and selective KRAS G12D inhibitors.

Biochemical and Cellular Performance

Both MRTX1133 and TSN1611 are non-covalent inhibitors that have demonstrated high potency and selectivity for the KRAS G12D mutant protein.

MRTX1133 has been extensively characterized, showing picomolar binding affinity to the inactive, GDP-bound form of KRAS G12D.[1] It also effectively inhibits the active, GTP-bound state of the protein.[1] In cellular assays, MRTX1133 potently suppresses the downstream MAPK signaling pathway, as measured by the inhibition of ERK phosphorylation, and



demonstrates greater than 1,000-fold selectivity for KRAS G12D mutant cells over wild-type cells.[1]

TSN1611 also exhibits potent inhibition of both the active (GTP-bound) and inactive (GDP-bound) forms of the KRAS G12D protein, with IC50 values in the low nanomolar range.[2] Its binding affinity to KRAS G12D is in the picomolar range.[2] Preclinical data indicates that TSN1611 has potent anti-proliferative effects on tumor cell lines with the KRAS G12D mutation and shows excellent selectivity over other RAS isoforms.[2]

Below is a summary of the key quantitative data for each inhibitor.

Parameter	MRTX1133	TSN1611
Biochemical IC50 (vs. GTP- bound KRAS G12D)	9 nM	1.23 nM[2]
Biochemical IC50 (vs. GDP- bound KRAS G12D)	<2 nM	1.49 nM[2]
Binding Affinity (KD)	~0.2 pM	1.93 pM[2]
Cellular pERK Inhibition IC50	~5 nM (median)	Data not publicly available
Selectivity vs. WT KRAS	>1000-fold in cellular assays	Excellent selectivity over other RAS isoforms[2]

In Vivo Efficacy

Both compounds have demonstrated significant anti-tumor activity in preclinical animal models.

MRTX1133 has shown the ability to induce tumor regression in a significant percentage of pancreatic cancer patient-derived xenograft (PDX) models.[1] In immunocompetent mouse models, it has led to deep and sustained tumor regressions.[3][4]

TSN1611 has shown dose-dependent anti-tumor efficacy in xenograft models of both pancreatic and colorectal cancer.[2]



Parameter	MRTX1133	TSN1611
In Vivo Models	Pancreatic and colorectal cancer xenografts and PDX models	Pancreatic (HPAC) and colorectal (GP2D) cancer xenograft models[2]
Reported Efficacy	Marked tumor regression in 73% of pancreatic PDX models[1]	Dose-dependent anti-tumor efficacy[2]

Experimental Methodologies

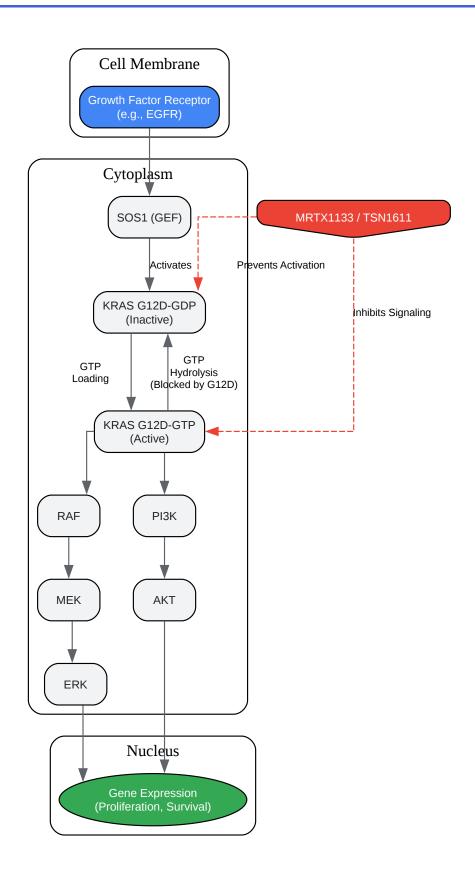
The characterization of these inhibitors relies on a suite of standardized biochemical and cellular assays.

- Biochemical Binding and Inhibition Assays: Techniques such as Homogeneous Time-Resolved Fluorescence (HTRF) and Surface Plasmon Resonance (SPR) are employed to determine the IC50 values and binding kinetics (KD) of the inhibitors against purified KRAS G12D protein.[1][2]
- Cellular Potency Assays: The ability of the inhibitors to block KRAS signaling within cancer
 cells is typically measured by quantifying the reduction in phosphorylated ERK (pERK), a key
 downstream effector. Cell viability assays, such as those measuring ATP levels, are used to
 determine the anti-proliferative effects of the compounds on KRAS G12D-mutant cancer cell
 lines.
- In Vivo Xenograft Studies: To assess anti-tumor efficacy in a living organism, human cancer cells with the KRAS G12D mutation are implanted in immunocompromised mice. Tumor growth is monitored following treatment with the inhibitor to evaluate its in vivo activity.[2][3]

Visualizing the KRAS Pathway and Drug Discovery Workflow

To better understand the context of these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical workflow for inhibitor development.





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Caption: The KRAS signaling cascade and the inhibitory action of MRTX1133 and TSN1611.





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